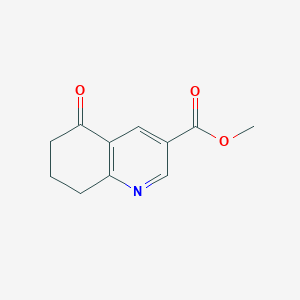

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Description

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS: 1114573-41-9) is a heterocyclic compound featuring a partially hydrogenated quinoline core with a ketone group at the 5-position and a methyl ester at the 3-position. Its structure combines a bicyclic system with a conjugated ketone and ester functionality, making it a versatile intermediate for synthesizing bioactive molecules .

Properties

IUPAC Name |

methyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)7-5-8-9(12-6-7)3-2-4-10(8)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLCGXBVVKVPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2=O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.

Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate with key analogs, focusing on structural variations, synthesis, crystallography, and biological activity.

Structural Variations and Substituent Effects

Table 1: Substituent Comparison of Key Analogs

Key Observations :

Crystallography :

- The ethyl 4-(4-chlorophenyl) analog () crystallizes in a monoclinic system (P21/c) with an envelope conformation in the non-aromatic ring. Weak C–H⋯O interactions form bilayer structures parallel to the (100) plane .

Activity Insights :

- B7 and B8 : These analogs exhibit cytotoxicity against breast (MCF-7), lung (A549), and leukemia (K562) cell lines, with B8 showing additional efficacy in reversing multidrug resistance (MDR) in MES-SA-DX5 cells .

- Ethyl 4-(4-chlorophenyl) analog : While crystallographic data are available (), biological activity remains unreported, highlighting a gap for future studies.

Biological Activity

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS: 1174538-70-5) is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer properties, and enzyme inhibition mechanisms.

- Molecular Formula : C₁₁H₁₁N₁O₃

- Molecular Weight : 205.21 g/mol

- IUPAC Name : this compound

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of functional groups such as carbonyl and carboxylate enhances its interaction with microbial enzymes and cell membranes.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The compound has shown promising anticancer properties in preliminary in vitro studies. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: In Vitro Effects on Cancer Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in:

- IC50 Value : Approximately 25 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It may modulate receptor functions leading to altered cellular responses.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline | C₁₁H₉N₁O₃ | Hydroxyl group enhances reactivity | Antimicrobial and anticancer |

| Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline | C₁₂H₁₃N₁O₃ | Ethoxy group affects solubility | Moderate antimicrobial activity |

| Ethyl 4-(4-chlorophenyl)-2-methyl quinoline derivative | C₁₉H₁₈ClN₁O₃ | Chlorophenyl group increases potency | Strong anticancer properties |

Q & A

Q. Table 1: Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | Ethanol, 70°C, 6h | 60–75% | |

| Esterification | Methanol, H₂SO₄, reflux | 80–85% |

What analytical methods are recommended for structural characterization of this compound?

Methodological Answer:

A multi-technique approach is essential:

- X-ray crystallography : Resolve bond lengths, angles, and ring puckering using SHELX software for refinement . For example, triclinic crystal systems (e.g., P1 space group) are common in similar tetrahydroquinoline derivatives .

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent effects (e.g., carbonyl at δ ~170 ppm in ¹³C NMR) .

- IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 221.21) .

How is the biological activity of this compound assessed in vitro?

Methodological Answer:

Standard assays include:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .

- Enzyme inhibition : Test against targets like topoisomerase II or kinases via fluorometric assays, comparing activity to structurally similar quinolines (e.g., ethyl 5-oxo derivatives) .

- Solubility optimization : Adjust DMSO concentrations (<1% v/v) to avoid solvent interference in cell-based assays .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl esters) drastically alter bioactivity. For example, ethyl 5-oxo analogs show enhanced solubility and bioavailability compared to methyl esters .

- Purity verification : Use HPLC (≥95% purity) to rule out impurities as confounding factors .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, incubation time) .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent Position | Bioactivity Change | Reference |

|---|---|---|

| 2-Hydroxy (vs. 2-methyl) | Increased cytotoxicity | |

| 7,7-Dimethyl (vs. unsubstituted) | Reduced enzyme inhibition |

What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., in kinases), prioritizing poses with lowest RMSD values .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to guide synthetic modifications .

How do steric and electronic factors influence the compound’s reactivity in functionalization reactions?

Methodological Answer:

- Steric hindrance : Bulky groups at position 7 (e.g., 7,7-dimethyl) reduce nucleophilic attack on the carbonyl group, favoring alternative reaction pathways .

- Electronic effects : Electron-withdrawing substituents (e.g., nitro at position 4) increase electrophilicity of the quinoline core, enhancing reactivity in Friedel-Crafts alkylation .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in carbonyl) to track reaction pathways via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.